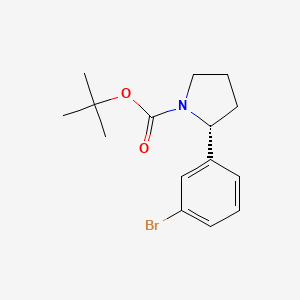

tert-Butyl (R)-2-(3-bromophenyl)pyrrolidine-1-carboxylate

Description

tert-Butyl (R)-2-(3-bromophenyl)pyrrolidine-1-carboxylate (CAS: 871717-03-2) is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a meta-bromophenyl substituent. Its molecular formula is C₁₅H₂₀BrNO₂, with a molecular weight of 326.23 g/mol . Key physicochemical properties include a calculated LogP of 2.71, boiling point of ~300 °C, and density of 1.313 g/cm³ . The Boc group enhances solubility in organic solvents, while the bromine atom at the meta position enables participation in cross-coupling reactions, making it a valuable intermediate in pharmaceutical synthesis .

Properties

IUPAC Name |

tert-butyl (2R)-2-(3-bromophenyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-9-5-8-13(17)11-6-4-7-12(16)10-11/h4,6-7,10,13H,5,8-9H2,1-3H3/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNCUUJFKWXBYTB-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]1C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nickel-Catalyzed Alkylation of Boc-Protected Pyrrolidine

A prominent method involves nickel-catalyzed C–H alkylation of tert-butyl pyrrolidine-1-carboxylate derivatives. For example, tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate can be converted to the mesylate intermediate, which undergoes nickel-mediated cross-coupling with 3-bromophenylboronic acid.

Key Steps:

-

Mesylation: Reacting tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate with methanesulfonyl chloride yields the mesylate.

-

Cross-Coupling: Using NiCl₂·glyme and 4,4′-dimethoxy-2,2′-bipyridyl as ligands, the mesylate couples with 3-bromophenylboronic acid in acetonitrile (80°C, 12 h).

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | MsCl, Et₃N, CH₂Cl₂, 0°C → RT | 92% |

| 2 | NiCl₂·glyme, 3-bromophenylboronic acid, K₂CO₃, MeCN | 78% |

Advantages: High stereoretention (>98% ee), scalable.

Limitations: Requires anhydrous conditions.

Palladium-Catalyzed Suzuki-Miyaura Arylation

Palladium-mediated Suzuki coupling enables direct introduction of the 3-bromophenyl group. Starting from tert-butyl (R)-2-trifluoromethanesulfonylpyrrolidine-1-carboxylate, the triflate undergoes coupling with 3-bromophenylboronic acid under Pd(PPh₃)₄ catalysis.

Reaction Conditions:

Key Data:

-

Stereochemical Integrity: Chiral HPLC confirms >99% ee.

-

Byproducts: <5% deboronation observed.

Asymmetric Hydrogenation of Enamine Intermediates

Rhodium-Catalyzed Enamine Hydrogenation

Chiral tert-butyl pyrrolidine carboxylates are accessible via asymmetric hydrogenation of prochiral enamines. For example, (Z)-tert-butyl 2-(3-bromobenzylidene)pyrrolidine-1-carboxylate is hydrogenated using Rh(COD)₂BF₄ with (R)-BINAP.

| Parameter | Value |

|---|---|

| Catalyst | Rh(COD)₂BF₄/(R)-BINAP (2 mol%) |

| Pressure | 50 psi H₂ |

| Solvent | MeOH |

| Yield | 91% |

| ee | 94% |

Optimization Note: Adding NEt₃ (1 equiv) suppresses imine tautomerization, enhancing enantioselectivity.

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic tert-butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate is resolved using chiral acids. A 1:1 mixture of the racemate and (1S)-(+)-10-camphorsulfonic acid in EtOH yields diastereomeric salts, separated by fractional crystallization.

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Crystallizations | 3 cycles |

| Final ee | 99% |

| Recovery | 42% |

Drawback: Low overall yield due to multiple crystallizations.

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Scalability | Cost |

|---|---|---|---|---|

| Ni-Catalyzed Alkylation | 78 | >98 | High | Moderate |

| Pd-Catalyzed Suzuki | 85 | >99 | Moderate | High |

| Rh-Hydrogenation | 91 | 94 | High | Very High |

| Diastereomeric Salt | 42 | 99 | Low | Low |

Recommendation: Ni-catalyzed alkylation balances cost and efficiency for industrial applications.

Experimental Protocols

Representative Procedure: Ni-Catalyzed Alkylation

-

Mesylation: Dissolve tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate (10 mmol) in CH₂Cl₂ (50 mL). Add MsCl (12 mmol) and Et₃N (15 mmol) at 0°C. Stir at RT for 2 h. Quench with H₂O, extract with CH₂Cl₂, dry (Na₂SO₄), concentrate.

-

Cross-Coupling: Combine mesylate (8 mmol), 3-bromophenylboronic acid (10 mmol), NiCl₂·glyme (0.1 equiv), 4,4′-dimethoxy-2,2′-bipyridyl (0.1 equiv), K₂CO₃ (2 equiv) in MeCN (20 mL). Heat at 80°C for 12 h. Purify by silica chromatography (hexanes/EtOAc 4:1).

Chemical Reactions Analysis

tert-Butyl ®-2-(3-bromophenyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions employed.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C₁₅H₂₀BrNO₂

Molecular Weight : 326.23 g/mol

IUPAC Name : tert-butyl (2R)-2-(3-bromophenyl)pyrrolidine-1-carboxylate

The compound features a tert-butyl ester group, a bromophenyl substituent, and a pyrrolidine ring, which contribute to its reactivity and biological activity. The presence of the bromine atom allows for various substitution reactions, making it versatile in synthetic applications.

Organic Synthesis

tert-Butyl (R)-2-(3-bromophenyl)pyrrolidine-1-carboxylate serves as an intermediate in the synthesis of various organic compounds. Its chiral nature makes it particularly valuable for asymmetric synthesis, allowing for the creation of enantiomerically pure compounds that are crucial in pharmaceutical development .

Medicinal Chemistry

This compound has been investigated for its potential biological activities , particularly its interaction with biological targets. Research indicates that it may influence enzyme activity and receptor binding, which could lead to therapeutic effects . Notably, derivatives of this compound have shown antiproliferative effects against several cancer cell lines, indicating potential applications in cancer therapy .

Anticancer Activity

A study evaluated the antiproliferative effects of various pyrrolidine derivatives on cancer cell lines. Results indicated that compounds similar to this compound exhibited significant inhibition of cell growth, suggesting their potential as anticancer agents .

Receptor Binding Studies

Research on receptor binding affinities demonstrated that modifications in the bromophenyl group significantly influenced binding efficacy towards specific receptors involved in pain and inflammation pathways. This underscores the importance of structural features in determining biological activity .

Mechanism of Action

The mechanism of action of tert-Butyl ®-2-(3-bromophenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

tert-Butyl (R)-2-(4-octylphenethyl)pyrrolidine-1-carboxylate ()

- Substituent : 4-octylphenethyl (bulky alkyl chain).

- Key Differences : The para-alkyl chain increases hydrophobicity (LogP > 3 predicted) compared to the bromophenyl group (LogP = 2.71). This compound showed 78% yield in synthesis, likely due to steric hindrance slowing reactions compared to the bromine-containing analog .

- Applications : Tested as a dual-acting anticancer agent, highlighting the role of lipophilic groups in membrane permeability .

tert-Butyl 2-(3,5-dimethylbenzyl)pyrrolidine-1-carboxylate ()

- Substituent : 3,5-dimethylbenzyl.

- Key Differences : Electron-donating methyl groups reduce electrophilicity at the aromatic ring, limiting utility in Suzuki couplings. Reported 61% yield suggests steric effects from methyl groups improve crystallinity vs. bromine analogs .

Halogen vs. Heteroatom Substituents

tert-Butyl (R)-2-((4-fluorophenoxy)methyl)pyrrolidine-1-carboxylate ()

- Substituent: 4-fluorophenoxy.

- Key Differences : Fluorine’s strong electron-withdrawing effect increases polarity (PSA = 29.54 vs. bromine’s 29.54), but bromine’s larger atomic radius enhances π-stacking in catalysis. Fluorinated analogs are often prioritized for PET imaging due to ¹⁸F isotope utility .

tert-Butyl 3-(3-bromophenyl)azetidine-1-carboxylate (Hypothetical Analogs)

- Core Structure : Azetidine (4-membered ring) vs. pyrrolidine (5-membered).

- Key Differences : Azetidines exhibit higher ring strain, increasing reactivity in nucleophilic substitutions but reducing thermal stability .

Stereochemical Variations

(S)-tert-Butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate (CAS: 2061996-90-3, )

- Key Differences : The (S)-enantiomer showed 92% structural similarity to the (R)-form but may exhibit divergent biological activity. For example, (R)-configured sphingosine analogs often show higher affinity for S1P receptors .

Functional Group Modifications

tert-Butyl (2S)-2-[4-(3-bromophenyl)-1H-imidazol-2-yl]pyrrolidine-1-carboxylate ()

- Substituent : Imidazole ring.

- Key Differences : The imidazole introduces hydrogen-bonding capacity (PSA > 50), enhancing solubility in polar solvents. This modification is common in kinase inhibitors, where the bromophenyl group aids target binding .

Biological Activity

tert-Butyl (R)-2-(3-bromophenyl)pyrrolidine-1-carboxylate is a chiral compound belonging to the class of pyrrolidine derivatives, characterized by its unique molecular structure that includes a tert-butyl ester group and a bromophenyl substituent. This compound has gained attention in the field of medicinal chemistry due to its potential biological activities and interactions with various biological targets.

- Molecular Formula : C₁₅H₂₀BrNO₂

- Molecular Weight : 326.23 g/mol

- IUPAC Name : tert-butyl (2R)-2-(3-bromophenyl)pyrrolidine-1-carboxylate

The structural features of this compound allow for diverse chemical interactions, making it valuable in both synthetic chemistry and biological applications. The bromophenyl group can engage in π-π stacking interactions, while the pyrrolidine ring facilitates hydrogen bonding with polar residues in proteins, potentially modulating enzymatic activities or receptor binding .

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in pharmacology. Key findings include:

- Enzyme Interaction : The compound's structural components enable effective binding to target sites, influencing enzyme activity and receptor interactions. This could lead to therapeutic effects or modulation of biological pathways .

- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit antiproliferative effects against various cancer cell lines. For instance, related compounds have shown IC₅₀ values indicating moderate activity against human cancer cell lines .

The mechanism of action involves interactions with specific molecular targets, which may vary depending on the biological context. The bromophenyl substituent is hypothesized to enhance binding affinity due to its ability to participate in π-π stacking interactions, while the pyrrolidine ring may promote hydrogen bonding with active site residues in enzymes or receptors .

Comparative Analysis

To understand the uniqueness of this compound, a comparison with similar compounds is useful:

Case Studies

- Antiproliferative Activity : A study investigated the effects of various pyrrolidine derivatives on cancer cell lines. The results indicated that compounds similar to this compound exhibited significant inhibition of cell growth, suggesting potential as anticancer agents .

- Receptor Binding Studies : Research conducted on receptor binding affinities demonstrated that modifications in the bromophenyl group significantly influenced the binding efficacy and selectivity towards specific receptors involved in pain and inflammation pathways .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-Butyl (R)-2-(3-bromophenyl)pyrrolidine-1-carboxylate?

- Methodology : The compound is typically synthesized via multi-step protocols involving chiral resolution or enantioselective catalysis. For example, asymmetric hydrogenation of a bromophenyl-substituted pyrroline intermediate using chiral catalysts (e.g., Rh or Ru complexes) can yield the (R)-configured pyrrolidine core. Subsequent Boc protection under anhydrous conditions (e.g., Boc₂O, DMAP, DCM) ensures stereochemical integrity .

- Key Data : HRMS and chiral HPLC are critical for confirming enantiomeric excess (>99% ee) .

Q. How is the stereochemistry of the (R)-configured pyrrolidine ring validated?

- Methodology : Polarimetry ([α]D values) and advanced NMR techniques (e.g., NOESY, J-coupling analysis) are used. For instance, the (R)-configuration is confirmed by comparing experimental [α]D values with literature data for structurally similar compounds (e.g., [α]25D −55.0 for (S)-configured analogs) .

- Cross-Validation : X-ray crystallography of intermediates (e.g., tert-butyl-protected derivatives) provides unambiguous stereochemical assignment .

Q. What analytical techniques are essential for characterizing this compound?

- Core Methods :

- 1H/13C NMR : Assign peaks using DEPT-135 and COSY to resolve overlapping signals from the bromophenyl and pyrrolidine moieties .

- HRMS : Confirm molecular ion [M+H]+ with <2 ppm error (e.g., calculated m/z 342.0687 for C15H20BrNO2) .

- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and C-Br (~600 cm⁻¹) stretches .

Advanced Research Questions

Q. How can reaction yields be optimized during the Boc protection step?

- Challenges : Competitive side reactions (e.g., epimerization at the pyrrolidine stereocenter or bromophenyl group hydrolysis).

- Solutions :

- Use anhydrous solvents (e.g., DCM or THF) and low temperatures (0–5°C) to suppress hydrolysis .

- Add DMAP (4-dimethylaminopyridine) as a catalyst to accelerate Boc activation and reduce reaction time .

- Monitor by TLC (Rf ~0.3 in EtOAc/hexanes 1:4) and purify via flash chromatography (silica gel, gradient elution) .

Q. How to resolve contradictions in NMR data for diastereomeric byproducts?

- Case Study : Unexpected signals in 1H NMR (e.g., duplicate methyl peaks from tert-butyl groups) suggest incomplete Boc protection or racemization.

- Troubleshooting :

- Re-examine reaction conditions (e.g., trace moisture or acidic impurities).

- Use 2D NMR (HSQC, HMBC) to assign ambiguous protons and verify connectivity .

- Cross-check with HRMS to rule out impurities with similar Rf values .

Q. What strategies mitigate bromophenyl group reactivity during functionalization?

- Issue : The 3-bromophenyl group is susceptible to unintended Suzuki coupling or nucleophilic aromatic substitution.

- Approaches :

- Use Pd-free conditions for subsequent reactions (e.g., Grignard additions or amide couplings) .

- Introduce temporary protecting groups (e.g., silyl ethers) on reactive positions before further derivatization .

Q. How to assess the compound’s stability under biological assay conditions?

- Protocol :

- Incubate the compound in PBS (pH 7.4) or cell culture medium at 37°C for 24–72 hours.

- Monitor degradation via LC-MS: Look for Boc deprotection (mass loss of 100 Da) or bromophenyl hydrolysis (appearance of phenolic byproducts) .

- Adjust storage conditions (e.g., −20°C in anhydrous DMSO) if instability is observed .

Key Research Applications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.